Methyl 2,3-difluorobenzoate
Overview
Description
Methyl 2,3-difluorobenzoate is an organic compound with the molecular formula C8H6F2O2. It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions, and the carboxyl group is esterified with a methyl group. This compound is known for its applications in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
Methyl 2,3-difluorobenzoate is a chemical compound with the formula C8H6F2O2 It has been used in the preparation of tricyclic carboxamides as hepatitis b core protein modulators . This suggests that it may interact with proteins involved in the Hepatitis B virus lifecycle.
Pharmacokinetics
Some properties can be inferred from its physicochemical properties :
Action Environment
It is known that the compound should be stored at ambient temperature . Its flash point is 94°C at 15mm , indicating that it should be handled with care to prevent ignition.
Biochemical Analysis
Biochemical Properties
It is known that this compound plays a role in certain biochemical reactions
Cellular Effects
It is hypothesized that this compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,3-difluorobenzoate can be synthesized through the esterification of 2,3-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process generally includes the following steps:
Preparation of 2,3-difluorobenzoic acid: This can be achieved through the fluorination of benzoic acid derivatives.
Esterification: The 2,3-difluorobenzoic acid is then esterified with methanol using a suitable catalyst under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to yield 2,3-difluorobenzoic acid and methanol in the presence of aqueous acid or base.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products:
Nucleophilic Substitution: Substituted benzoates.
Reduction: 2,3-difluorobenzyl alcohol.
Hydrolysis: 2,3-difluorobenzoic acid and methanol.
Scientific Research Applications
Methyl 2,3-difluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research has explored its potential as a precursor for drugs with anti-inflammatory and antitumor activities.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Methyl 2-fluorobenzoate: Similar structure but with only one fluorine atom.
Methyl 3-fluorobenzoate: Fluorine atom at the 3 position only.
Methyl 4-fluorobenzoate: Fluorine atom at the 4 position.
Uniqueness: Methyl 2,3-difluorobenzoate is unique due to the presence of two fluorine atoms at the 2 and 3 positions, which can significantly influence its chemical reactivity and biological activity. The dual fluorination can enhance the compound’s lipophilicity and electron-withdrawing effects, making it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
methyl 2,3-difluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTHVBOWAILEFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939728 | |
Record name | Methyl 2,3-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80939728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18355-74-3 | |
Record name | Benzoic acid, 2,3-difluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18355-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,3-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80939728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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